molecular formula C8H5NO6 B126730 5-Nitroisophthalic acid CAS No. 618-88-2

5-Nitroisophthalic acid

Cat. No.: B126730
CAS No.: 618-88-2
M. Wt: 211.13 g/mol
InChI Key: NBDAHKQJXVLAID-UHFFFAOYSA-N
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Description

5-Nitroisophthalic acid (5-NIPA, CAS: 618-88-2) is an aromatic dicarboxylic acid derivative with the molecular formula C₈H₅NO₆ (molecular weight: 211.128 g/mol) . Its structure features two carboxylic acid groups at the 1- and 3-positions of the benzene ring and a nitro group at the 5-position (meta to both carboxyl groups) . This substitution pattern grants 5-NIPA unique physicochemical properties, including:

  • Coordination versatility: The nitro group enhances thermal and chemical stability while acting as a hydrogen-bond acceptor, enabling diverse coordination modes in metal-organic frameworks (MOFs) and coordination polymers (CPs) .
  • Applications: Widely used in cocrystal engineering to improve drug solubility (e.g., with paracetamol) , and in energy storage composites due to redox-active coordination frameworks .
  • Degradation: Photocatalytic degradation under UV light is pH-dependent, with optimal degradation at pH 11 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process involves the use of mixed acids, typically fuming nitric acid and concentrated sulfuric acid, as nitrating agents. The reaction is carried out in a controlled environment to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves continuous nitration processes. This method utilizes a micromixer and a coil reactor to control the residence time, temperature, and flow rate, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Reaction Conditions

The following table summarizes key parameters for the continuous synthesis of 5-nitroisophthalic acid:

ParameterValue
Temperature (Nitration)70°C - 100°C
Reaction Time≤ 20 minutes
YieldUp to 90%
Purity≥ 99.8%

Reduction to 5-Aminoisophthalic Acid

One significant reaction involving this compound is its reduction to form 5-aminoisophthalic acid. This transformation can be achieved through catalytic hydrogenation in the presence of catalysts such as palladium on carbon or Raney nickel. The reaction conditions typically involve:

  • Solvent : Water or alcohol mixtures

  • Catalyst : Palladium or Raney nickel

  • Temperature : Approximately 70°C

  • Pressure : Up to 10 kg/cm²

The yield for this reaction can reach up to 98%, demonstrating the efficiency of this reduction pathway .

Nitration Process

The nitration of isophthalic acid to form this compound involves a highly exothermic reaction that requires careful temperature control to avoid excessive heat release, which can lead to side reactions and impurities. The typical nitration conditions include:

  • Nitrating Agents : Concentrated nitric acid mixed with concentrated sulfuric acid

  • Temperature Control : Maintaining temperatures below critical thresholds (typically below 100°C) during the addition of nitrating agents is crucial .

Scientific Research Applications

Pharmaceutical Applications

5-Nitroisophthalic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of active pharmaceutical ingredients (APIs). Notably, it is involved in the synthesis of 5-aminoisophthalic acid, which is essential for producing several therapeutic agents.

Case Study: Synthesis of 5-Aminoisophthalic Acid

A notable method involves the reduction of this compound to produce 5-aminoisophthalic acid using hydrogen in the presence of a catalyst. This process has shown high yields (up to 98.9%) and purity (99.8%) under optimized conditions, demonstrating the efficiency of 5-NIPA as a precursor for pharmaceutical applications .

Organic Synthesis

In organic chemistry, this compound is valued for its role as an intermediate in various synthetic pathways. It can be utilized to create complex organic molecules through nitration and oxidation processes.

Continuous Synthesis Method

Recent innovations have introduced a continuous synthesis method for this compound that enhances efficiency and safety. This method allows for rapid production (reaction time under 20 minutes) and reduces the risks associated with traditional batch processes .

Dye Manufacturing

This compound is also employed as an intermediate in the dye industry, particularly for synthesizing disperse dyes. It acts as a dispersant, facilitating the even distribution of dye particles in solutions.

Applications in Dyestuffs

The compound's ability to improve dye solubility and stability makes it essential for producing high-quality dyes used in textiles and other materials .

Agrochemical Applications

The compound finds application in agrochemicals as well, where it serves as an intermediate in the synthesis of various agricultural products. Its chemical properties allow it to be integrated into formulations that enhance crop protection and growth.

Physicochemical Properties and Cocrystallization

Recent studies have explored the physicochemical properties of cocrystals formed with this compound, such as those with paracetamol. These investigations highlight improved solubility and stability profiles, which are crucial for enhancing drug delivery systems .

Mechanism of Action

The mechanism of action of 5-Nitroisophthalic acid primarily involves its functional groups. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The carboxylic acid groups can form esters or amides, facilitating the compound’s incorporation into larger molecular structures .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Molecular Formula Nitro Position Carboxylic Acid Positions Key Functional Features
5-Nitroisophthalic acid C₈H₅NO₆ 5 1,3 Meta-nitro enhances H-bonding and MOF stability
2-Nitroisophthalic acid C₈H₅NO₆ 2 1,3 Ortho-nitro disrupts planar symmetry, affecting crystal packing
4-Nitrophthalic acid C₈H₅NO₆ 4 1,2 Para-nitro increases acidity and proton-transfer efficiency
1,2,4,5-Benzenetetracarboxylic acid (H₄BETC) C₁₀H₆O₈ N/A 1,2,4,5 Four carboxyl groups enable high-connectivity MOFs

Key Insights :

  • Nitro Position : The 5-nitro group in 5-NIPA facilitates intramolecular hydrogen bonding with carboxyl groups, enhancing thermal stability compared to 2- or 4-nitro isomers .

Chemical Properties and Reactivity

Solubility and Stability :

  • Degradation: Under UV light, 5-NIPA degrades efficiently using a 6% V@ZnO/MWCNT nanocomposite, outperforming chloramine-T and allopurinol at high pH .

Hydrogen Bonding and Proton Transfer :

  • 5-NIPA forms robust proton-transfer complexes with amines (e.g., isonipecotamide), driven by nitro-carboxyl hydrogen bonding . In contrast, 4-nitrophthalic acid prefers stronger ionic interactions due to higher acidity .

Cocrystal Engineering :

  • 5-NIPA improves the mechanical properties of paracetamol cocrystals, enhancing dissolution rates by 40% compared to pure APIs .
  • Comparison with 4,4′-Bipyridine Cocrystals : Cocrystals with 4,4′-bipyridine show weaker hydrogen bonding than those with 5-NIPA, reducing thermal stability .

MOFs and Coordination Polymers :

  • 5-NIPA-based CPs (e.g., [Mn(nipt)(NiL)₂]·H₂O) exhibit 1D chains linked via hydrogen bonds, whereas H₄BETC forms 3D frameworks with higher gas adsorption capacity .
  • Electrochemical Performance : Copper-cobalt-5-NIPA/Nd₂O₃ composites demonstrate superior specific capacitance (612 F/g) due to synergistic redox activity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying 5-nitroisophthalic acid?

Synthesis typically involves nitration of isophthalic acid derivatives. For example, this compound can be produced via dehydration/alcoholysis reactions using 3,5-dimethylnitrobenzene and nitric acid as precursors . Purification often employs recrystallization from hot water or ethanol, with HPLC analysis (>99.0% purity) to confirm product integrity . Researchers should monitor reaction conditions (temperature, stoichiometry) to minimize byproducts like monoester derivatives .

Q. How can crystallographic characterization of this compound be optimized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of nitro and carboxylic acid groups . For powders, pair X-ray diffraction (PXRD) with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and carboxylic O–H at ~2500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Skin Irritant Category 2, Eye Irritant Category 2A) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate, collect residues, and dispose via chemical incineration with afterburners .

Advanced Research Questions

Q. How does this compound function in coordination polymers for electrochemical sensing?

As a ditopic linker, it coordinates with transition metals (Co, Ni, Cu) to form 2D networks. For example, hydrothermal synthesis with N-donor ligands yields coordination polymers (CPs) that exhibit electrocatalytic activity for ascorbic acid (detection limit: 0.32–3.60 μM) and Cr(VI) (0.23–3.61 μM) via cyclic voltammetry . Key parameters include pH (6–8), temperature (120–150°C), and metal-to-ligand ratios.

Q. What strategies resolve contradictions in solubility data for this compound?

Discrepancies in reported solubility (e.g., 1.5 g/L in water at 20°C vs. limited organic solubility ) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and quantify solubility via UV-Vis spectroscopy in buffered solutions. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions .

Q. How can this compound enhance the porosity of metal-organic frameworks (MOFs)?

Its nitro group introduces polar sites for guest molecule adsorption, while the rigid aromatic backbone stabilizes framework topology. For gas storage (e.g., CO₂), design MOFs with Zn²⁺ or Cu²⁺ nodes and optimize activation protocols (supercritical CO₂ drying) to prevent pore collapse . Surface area (BET) and pore volume should exceed 500 m²/g and 0.5 cm³/g, respectively, for practical applications.

Q. What analytical techniques are recommended for assessing thermal stability?

Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~260°C, correlating with nitro group loss. Complement with evolved gas analysis (EGA-MS) to identify volatile fragments (e.g., NOₓ). For thermodynamic data (ΔfH°solid), consult NIST’s condensed-phase thermochemistry databases .

Q. Methodological Challenges

Q. How to mitigate esterification side reactions during derivative synthesis?

Selective monoesterification requires controlled alcoholysis. Use ethanol in a 1:1 molar ratio with this compound under reflux (78°C), and monitor progress via thin-layer chromatography (TLC). Quench with ice water to isolate the monoethyl ester .

Q. What statistical approaches validate reproducibility in catalytic studies?

Perform triplicate experiments with error bars (standard deviation ≤5%). Use ANOVA to compare catalytic efficiency across metal centers (e.g., Co vs. Cu in CPs ). For outlier detection, apply Grubbs’ test at 95% confidence.

Q. How to address gaps in ecotoxicity data for this compound?

Prioritize OECD Test Guidelines:

  • Daphnia magna acute toxicity (Test 202)
  • Algal growth inhibition (Test 201) .
    Until data exist, apply precautionary principles in waste disposal (incineration > landfilling) .

Properties

IUPAC Name

5-nitrobenzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDAHKQJXVLAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041540
Record name 5-Nitroisophthalic acid
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Molecular Weight

211.13 g/mol
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CAS No.

618-88-2
Record name 5-Nitroisophthalic acid
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Synthesis routes and methods

Procedure details

Fifty parts of dimethyl 5-nitroisophthalate and 130 parts of N,N-diethyl-1,3-propanediamine were reacted for about four hours at 80 to 100° C. under a slight vacuum. After confirming the disappearance of the starting material dimethyl 5-nitroisophthalate and monoamide compounds, the excess N,N-diethyl-1,3-propanediamine was removed under vacuum, yielding 92 parts of 5-nitroisophthalic acid bis-3-diethylaminopropylamide.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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